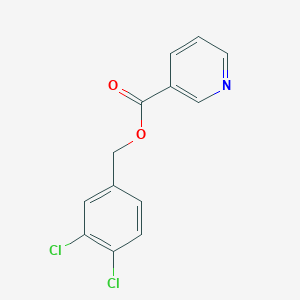

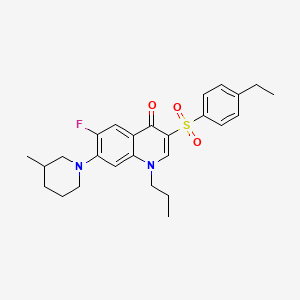

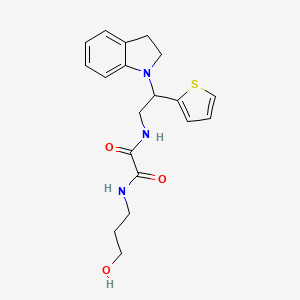

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development, as well as for its potential use in various biochemical and physiological studies.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

This compound is often synthesized as a key intermediate in the creation of various heterocycles. For instance, research has shown that derivatives synthesized from related compounds exhibit significant antimicrobial activities. In one study, the synthesis of new pyrazoles and thieno[2,3-c]pyrazoles, starting from similar chloro-thienyl carbohydrazide derivatives, demonstrated in vitro antibacterial and antifungal activity, highlighting the compound's potential as a precursor for antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000).

Heterocyclic Compound Synthesis

Another aspect of scientific research on this compound involves the synthesis of complex heterocyclic structures for potential pharmaceutical applications. A study detailed the creation of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, a process starting from pyrrolyl carbohydrazide, a similar compound, which after several reactions yielded compounds with promising antibacterial and antifungal screening results (Zaki et al., 2021).

Polyheterocyclic Synthesis

Research also extends into the synthesis of polyheterocyclic compounds using this chemical as a foundation. For example, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related derivatives was achieved by reacting a similar carbohydrazide compound with various reagents. These synthetic pathways underscore the compound's versatility in contributing to the development of new heterocyclic compounds with potential biological activities (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Antimicrobial and Anti-inflammatory Studies

Further investigations into the compound's derivatives have shown significant antimicrobial and anti-inflammatory activities. A study synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and evaluated them for in vitro antioxidant and anti-inflammatory activities. The results highlighted some compounds with potent activities, demonstrating the therapeutic potential of these derivatives (Mahajan et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 4-pyridinecarboxaldehyde to form the corresponding Schiff base, which is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "5-chloro-2-thiophenecarboxaldehyde", "4-pyridinecarboxaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-thiophenecarboxaldehyde and 4-pyridinecarboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and refluxing for several hours to yield the desired product, 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |

Numéro CAS |

1285630-57-0 |

Nom du produit |

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide |

Formule moléculaire |

C14H10ClN5OS |

Poids moléculaire |

331.78 |

Nom IUPAC |

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |

Clé InChI |

OJYZFNXZNKBRET-CAOOACKPSA-N |

SMILES |

C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2666849.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)

![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)